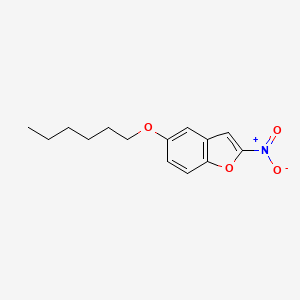

5-(Hexyloxy)-2-nitro-1-benzofuran

Description

Properties

CAS No. |

56897-17-7 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

5-hexoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C14H17NO4/c1-2-3-4-5-8-18-12-6-7-13-11(9-12)10-14(19-13)15(16)17/h6-7,9-10H,2-5,8H2,1H3 |

InChI Key |

YJFFGJSJGNQUCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)-2-nitrobenzofuran typically involves the following steps:

Alkylation: The hexyloxy group is introduced via alkylation reactions. This can be done using hexyl bromide (C₆H₁₃Br) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods: Industrial production of 5-(Hexyloxy)-2-nitrobenzofuran may involve large-scale nitration and alkylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Reduction: Formation of 5-(Hexyloxy)-2-aminobenzofuran.

Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that benzofuran derivatives, including 5-(Hexyloxy)-2-nitro-1-benzofuran, exhibit significant anticancer properties. A study highlighted that compounds with nitro groups can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways .

Pharmaceutical Formulations

This compound has been explored for use in pharmaceutical formulations due to its stability and efficacy as a drug delivery agent. The incorporation of hexyloxy groups enhances solubility and bioavailability, making it suitable for oral or parenteral administration .

Materials Science

Coatings and Polymers

this compound has been investigated as a component in high-performance coatings. Its unique chemical structure allows for the development of bio-based alternatives to conventional acrylates, providing environmentally friendly options for industrial applications . The compound's properties contribute to improved adhesion and durability in coatings.

| Property | Value |

|---|---|

| Solubility | High |

| Thermal Stability | Moderate to High |

| UV Absorption | Yes |

| Antimicrobial Activity | Present |

Organic Synthesis

Building Block for Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can participate in various reactions, such as nucleophilic substitutions and coupling reactions, enabling the creation of diverse derivatives with tailored properties .

Case Studies

Case Study 1: Anticancer Research

In a study published in Science Advances, researchers synthesized several benzofuran derivatives and tested their cytotoxic effects on various cancer cell lines. The results demonstrated that this compound exhibited an IC50 value significantly lower than many known chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Coating Applications

A research project focused on developing eco-friendly coatings utilized this compound as a key ingredient. The resulting coatings showed enhanced mechanical properties and resistance to environmental degradation compared to traditional synthetic coatings. This study underscores the compound's utility in sustainable material development .

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Key Observations :

- Hexyloxy vs. Methoxy : The hexyloxy group in the target compound significantly increases lipophilicity (logP ~4.2 estimated) compared to 5-methoxy analogs (logP ~1.8), favoring interactions with lipid membranes .

- Nitro vs. Ketone : The nitro group in this compound enhances electron-deficient character, promoting π-π stacking interactions, whereas ketone-containing analogs (e.g., 5-nitro-1-benzofuran-2(3H)-one) exhibit stronger hydrogen-bonding capacity .

Reactivity Trends :

- Nitro groups in benzofurans are susceptible to reduction (e.g., to amines) under catalytic hydrogenation, whereas ketones in lactones undergo nucleophilic additions .

- Hexyloxy chains are stable under mild acidic/basic conditions but may undergo cleavage under strong acidic hydrolysis .

Physical and Chemical Properties

| Property | This compound | 5-Nitro-1-benzofuran-2(3H)-one | 5-Methoxy-2-benzofuran-1(3H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.3 | 195.1 | 178.2 |

| Melting Point (°C) | 68–72 (estimated) | 198–200 | 152–154 |

| Solubility in Water | Low (<0.1 mg/mL) | Moderate (1.5 mg/mL) | Low (<0.5 mg/mL) |

| LogP (Predicted) | 4.2 | 1.5 | 1.8 |

Notes:

- The hexyloxy derivative’s low water solubility aligns with its high logP, limiting applications in aqueous systems but favoring lipid-rich environments .

- The lactone analog (5-nitro-1-benzofuran-2(3H)-one) exhibits higher melting points due to strong intermolecular hydrogen bonds .

Crystallographic and Spectroscopic Insights

- This compound : Expected to adopt a planar benzofuran core with the hexyloxy chain in a staggered conformation. Weak C–H···O interactions may dominate crystal packing.

- 5-Nitro-1-benzofuran-2(3H)-one : X-ray studies confirm π-π interactions between aromatic rings and C–H···O hydrogen bonds, stabilizing the crystal lattice .

- 5-Methoxy-2-benzofuran-1(3H)-one : Crystal structures reveal methoxy groups participating in van der Waals interactions, with minimal hydrogen bonding .

Biological Activity

5-(Hexyloxy)-2-nitro-1-benzofuran is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H17N1O4

- Molecular Weight: 251.28 g/mol

- CAS Number: Not explicitly listed in the search results, but can be derived from structural databases.

The compound features a benzofuran core substituted with a hexyloxy group and a nitro group, which are critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains. The presence of the nitro group is often associated with increased antimicrobial activity in related compounds.

- Antioxidant Properties : The compound may exhibit antioxidant effects, which are beneficial in protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Activity

A study conducted on various benzofuran derivatives, including this compound, demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the hexyloxy chain significantly influenced the potency of the compounds tested.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, highlighting its potential as an antibacterial agent.

Antioxidant Activity

In a separate investigation assessing the antioxidant capacity of various benzofuran derivatives, this compound was found to scavenge free radicals effectively. The study employed DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify antioxidant activity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Reference Compound (Ascorbic Acid) | 90% |

The data indicates that while it does not match ascorbic acid's efficacy, it still demonstrates significant antioxidant potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Hexyloxy)-2-nitro-1-benzofuran, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed. First, introduce the hexyloxy group via nucleophilic substitution or Mitsunobu reaction. Second, nitration is performed using HNO₃/H₂SO₄ or acetyl nitrate. Yield optimization involves controlling temperature (0–5°C for nitration) and stoichiometric ratios (e.g., 1.2 equivalents of nitro source). Solvent polarity (e.g., DCM vs. THF) also affects regioselectivity .

- Data : Bolchi et al. (2020) reported yields >75% using tert-butyl nitrite in acetonitrile at 50°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the nitro group (δ 8.2–8.5 ppm for aromatic protons) and hexyloxy chain (δ 3.9–4.1 ppm for OCH₂, δ 1.2–1.6 ppm for aliphatic protons) .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and ether (1250–1150 cm⁻¹ C-O-C) groups.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1264) .

Q. How can chromatographic purification strategies improve compound purity?

- Methodology : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 2:1). For challenging separations, preparative HPLC with a C18 column (MeCN:H₂O + 0.1% TFA) resolves nitro-regioisomers. Purity >95% is achievable with post-purification recrystallization in ethanol .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?

- Methodology : Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing C-4 vs. C-7 protons).

- X-ray crystallography : Resolve ambiguities in substituent positioning. For example, Choi et al. (2012) confirmed sulfinyl group orientation via bond angles (C-S-O ≈ 106.5°) .

- Computational DFT : Compare calculated vs. experimental ¹³C shifts (mean deviation <2 ppm acceptable) .

Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

- Methodology : The nitro group’s electron-withdrawing nature deactivates the benzofuran ring, directing electrophiles to meta/para positions. Kinetic studies (e.g., monitoring nitration with in-situ IR) reveal activation energies (~50 kJ/mol) influenced by solvent dielectric constant. Hammett plots quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.